molecular formula C16H16N6O2 B7062769 N-(4-cyanophenyl)-2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide

N-(4-cyanophenyl)-2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide

Cat. No.: B7062769
M. Wt: 324.34 g/mol
InChI Key: MPJZRWYQWIXTKL-AWEZNQCLSA-N
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Description

N-(4-cyanophenyl)-2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyanophenyl group, a triazolylmethyl group, and a pyrrolidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c17-10-12-3-5-13(6-4-12)19-15(23)16(24)22-8-1-2-14(22)11-21-9-7-18-20-21/h3-7,9,14H,1-2,8,11H2,(H,19,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJZRWYQWIXTKL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(=O)NC2=CC=C(C=C2)C#N)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C(=O)NC2=CC=C(C=C2)C#N)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyanophenyl group. This is followed by the introduction of the triazolylmethyl group and the pyrrolidinyl moiety. The reaction conditions often require precise temperature control, inert atmosphere, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, large-scale purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-cyanophenyl)-2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-cyanophenyl)-2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide is studied for its interactions with biological macromolecules. It may serve as a probe to understand enzyme mechanisms or as a lead compound for drug development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(4-cyanophenyl)-2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group may interact with enzymes or receptors, while the triazolylmethyl and pyrrolidinyl moieties contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • N-(4-cyanophenyl)glycine: This compound shares the cyanophenyl group but lacks the triazolylmethyl and pyrrolidinyl moieties.

  • Dabigatran: A related compound used as an anticoagulant, featuring a similar structure with a triazolylmethyl group.

  • Levcromakalim: A vasodilator precursor that contains a cyanophenyl group.

Uniqueness: N-(4-cyanophenyl)-2-oxo-2-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds

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